molecular formula C18H21F2N3O2 B12267374 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole

Cat. No.: B12267374
M. Wt: 349.4 g/mol
InChI Key: IBVNRQVZTMTKKL-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole typically involves multiple steps. One common method includes the reaction of 4,4-difluoropiperidine with a benzoxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like trifluoroacetic acid .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C18H21F2N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C18H21F2N3O2/c19-18(20)7-11-22(12-8-18)16(24)13-5-9-23(10-6-13)17-21-14-3-1-2-4-15(14)25-17/h1-4,13H,5-12H2

InChI Key

IBVNRQVZTMTKKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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